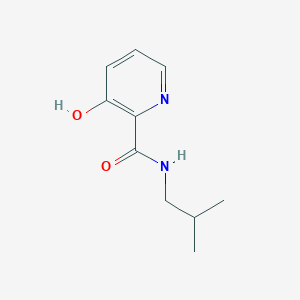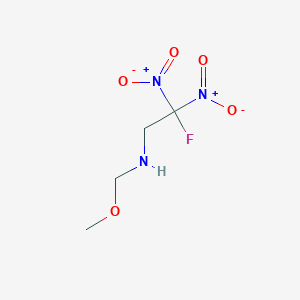
H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” is a peptide consisting of the amino acids glycine, lysine, tyrosine, and leucine. Peptides like this one are often studied for their biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
Peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acid side chains, such as converting tyrosine to dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
科学的研究の応用
Peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly for targeting specific proteins or pathways.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, peptides can inhibit enzyme activity or block receptor binding, thereby altering cellular functions.
類似化合物との比較
Similar Compounds
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln
Uniqueness
The uniqueness of “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” lies in its specific sequence of amino acids, which determines its structure and function. This peptide’s particular arrangement of lysine residues may confer unique properties, such as enhanced binding affinity to certain targets or increased stability.
特性
CAS番号 |
175297-37-7 |
|---|---|
分子式 |
C43H76N12O10 |
分子量 |
921.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N12O10/c1-27(2)23-35(43(64)65)55-41(62)33(14-6-10-22-47)53-42(63)34(24-28-15-17-29(56)18-16-28)54-40(61)32(13-5-9-21-46)52-39(60)31(12-4-8-20-45)51-38(59)30(11-3-7-19-44)50-37(58)26-49-36(57)25-48/h15-18,27,30-35,56H,3-14,19-26,44-48H2,1-2H3,(H,49,57)(H,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,62)(H,64,65)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
MFVIAQUNMHQWIM-LBBUGJAGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)



![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


